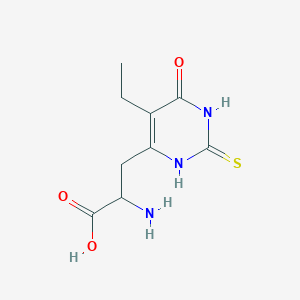![molecular formula C11H16O3S B14159867 ethyl 2-[(2,6-dimethyl-2H-pyran-4-yl)sulfanyl]acetate CAS No. 7621-99-0](/img/structure/B14159867.png)
ethyl 2-[(2,6-dimethyl-2H-pyran-4-yl)sulfanyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[(2,6-dimethyl-2H-pyran-4-yl)sulfanyl]acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a pyran ring, which is a six-membered heterocyclic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2,6-dimethyl-2H-pyran-4-yl)sulfanyl]acetate can be achieved through several methods. One common method involves the reaction of 2,6-dimethyl-2H-pyran-4-thiol with ethyl bromoacetate in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like tetrahydrofuran at room temperature. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is usually obtained through a series of purification steps, including filtration, distillation, and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2,6-dimethyl-2H-pyran-4-yl)sulfanyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous tetrahydrofuran at low temperatures.
Substitution: Various nucleophiles (e.g., halides, amines); reactions are conducted in polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Corresponding substituted products (e.g., halides, amines)
Scientific Research Applications
Ethyl 2-[(2,6-dimethyl-2H-pyran-4-yl)sulfanyl]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of ethyl 2-[(2,6-dimethyl-2H-pyran-4-yl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The ester group can undergo hydrolysis to release the active pyran derivative, which may interact with cellular components to exert its effects.
Comparison with Similar Compounds
Ethyl 2-[(2,6-dimethyl-2H-pyran-4-yl)sulfanyl]acetate can be compared with other similar compounds, such as:
Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can affect its reactivity and solubility.
2,6-Dimethyl-2H-pyran-4-thiol: Contains the pyran ring and sulfanyl group but lacks the ester functionality, limiting its applications in ester-specific reactions.
The uniqueness of this compound lies in its combination of the pyran ring, sulfanyl group, and ester functionality, which provides a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
7621-99-0 |
|---|---|
Molecular Formula |
C11H16O3S |
Molecular Weight |
228.31 g/mol |
IUPAC Name |
ethyl 2-[(2,6-dimethyl-2H-pyran-4-yl)sulfanyl]acetate |
InChI |
InChI=1S/C11H16O3S/c1-4-13-11(12)7-15-10-5-8(2)14-9(3)6-10/h5-6,8H,4,7H2,1-3H3 |
InChI Key |
VWLOVBFPAJXUQW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=CC(OC(=C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[2-(2-Fluorophenyl)quinazolin-4-yl]amino]phenol](/img/structure/B14159786.png)

![6-Ethyl-5-methyl-3-phenyl-4H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B14159795.png)
![Syn-Tricyclo[6.1.0.02,4]nonane](/img/structure/B14159806.png)

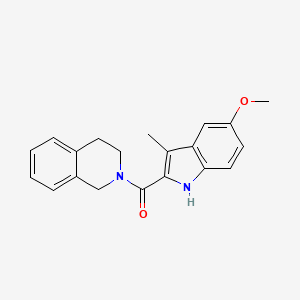
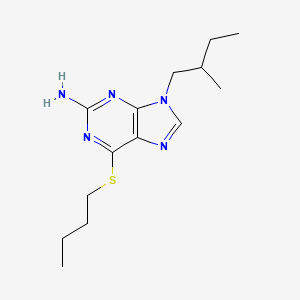
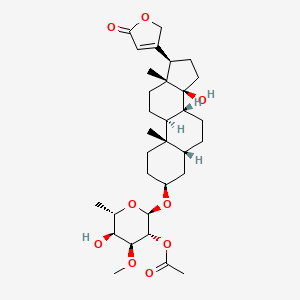
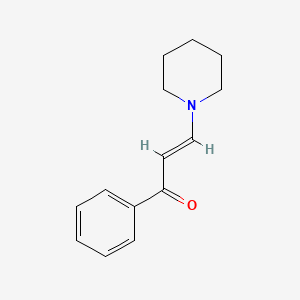
![N-[(4-chlorophenyl)methyl]-N-[3-(furan-2-yl)-4-methylpentyl]acetamide](/img/structure/B14159834.png)
![4-[4-(Benzyloxy)-3-(butan-2-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B14159838.png)
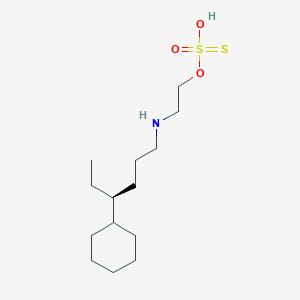
![6-(4-methoxyphenyl)-3-(5-methyl-1H-pyrazol-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14159844.png)
